molecular formula C10H6Cl2N2O B3046396 4-Chloro-6-(4-chlorophenoxy)pyrimidine CAS No. 124041-02-7

4-Chloro-6-(4-chlorophenoxy)pyrimidine

Cat. No. B3046396
M. Wt: 241.07 g/mol
InChI Key: OFUNGGXKORELSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08962834B2

Procedure details

4,6-Dichloropyrimidine (149 mg, 1 mmol), 4-chlorophenol (135 mg, 1.05 mmol), potassium carbonate (166 mg, 1.2 mmol) and sodium iodide (7.5 mg, 0.05 mmol) were stirred in acetonitrile (3 mL) at 20° C. under an atmosphere of nitrogen for 16 h. The reaction was poured onto 1 N aqueous sodium hydroxide solution and the mixture was extracted with diethyl ether. The organic layer was washed with brine, dried over sodium sulfate, and the solvent was evaporated under reduced pressure. The title compound (224 mg, 93%) was obtained as a pale-yellow solid.
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
7.5 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>C(#N)C.[I-].[Na+]>[Cl:8][C:6]1[CH:7]=[C:2]([O:16][C:13]2[CH:14]=[CH:15][C:10]([Cl:9])=[CH:11][CH:12]=2)[N:3]=[CH:4][N:5]=1 |f:2.3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
149 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
135 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
166 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
7.5 mg
Type
catalyst
Smiles
[I-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1)OC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 224 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.